ethyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamido)benzoate
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Description
Physical and Chemical Properties Analysis
The physical and chemical properties of “ethyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamido)benzoate” include a molecular weight of 313.3 g/mol, a computed XLogP3-AA of 2.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 7, an exact mass of 313.13140809 g/mol, a monoisotopic mass of 313.13140809 g/mol, a topological polar surface area of 64.6 Ų, a heavy atom count of 23, a complexity of 383, and a covalently-bonded unit count of 1 .
Scientific Research Applications
Synthesis and Characterization
- The synthesis of imidazole and benzimidazole derivatives, including methods involving sulfur-containing nucleophilic reagents and potassium benzoate, has been extensively studied. These processes are crucial for producing intermediates for further chemical reactions and developing new compounds with potential biological activities (Zav’yalov, Kulikova, & Dorofeeva, 1989).
Antimicrobial and Antiprotozoal Activities
- Benzimidazole derivatives exhibit significant antimicrobial and antiprotozoal activities. Research shows that new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives demonstrate strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, highlighting their potential as therapeutic agents (Pérez‐Villanueva et al., 2013).
Corrosion Inhibition
- Imidazole and benzimidazole derivatives are also explored for their corrosion inhibition properties. For example, certain derivatives have been assessed for their ability to inhibit corrosion of mild steel in sulfuric acid, indicating their utility in industrial applications to protect metals from corrosion (Ammal, Prajila, & Joseph, 2018).
Crystallography and Molecular Structure
- The crystal structures of compounds similar to the one , such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, have been determined. These studies are pivotal for understanding the molecular configurations and potential interactions in biological systems, contributing to drug design and material science research (Yeong, Chia, Quah, & Tan, 2018).
Properties
IUPAC Name |
ethyl 4-[[2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfinylacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-4-30-21(27)16-5-9-17(10-6-16)24-20(26)14-31(28)22-23-13-19(25(22)2)15-7-11-18(29-3)12-8-15/h5-13H,4,14H2,1-3H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFWTIACHZTFBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)C2=NC=C(N2C)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.